chemical structure of N-trifluoroacetyl-L-aspartic acid anhydride
chemical structure of N-trifluoroacetyl-L-aspartic acid anhydride
An In-depth Technical Guide to N-trifluoroacetyl-L-aspartic acid anhydride: Structure, Synthesis, and Applications
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of N-trifluoroacetyl-L-aspartic acid anhydride, a versatile reagent with significant applications in chemical analysis and synthesis. We will delve into its chemical structure, synthesis protocols, and key uses in gas chromatography, peptide synthesis, and chiral separations, offering field-proven insights for researchers, scientists, and drug development professionals.
Molecular Structure and Physicochemical Properties
N-trifluoroacetyl-L-aspartic acid anhydride, also known as (S)-(-)-2-(Trifluoroacetamido)succinic anhydride, is a derivative of the naturally occurring amino acid, L-aspartic acid.[1] Its structure is characterized by three key features: the L-aspartic acid backbone which provides the chiral center, a cyclic five-membered anhydride ring formed from the two carboxylic acid groups of aspartic acid, and a trifluoroacetyl group attached to the alpha-amino group.
The trifluoroacetyl group is highly electronegative and significantly influences the molecule's reactivity and properties. It enhances the volatility of the compound, a crucial characteristic for applications in gas chromatography.[2]
Caption: Chemical structure of N-trifluoroacetyl-L-aspartic acid anhydride.
Table 1: Physicochemical Properties of N-trifluoroacetyl-L-aspartic acid anhydride
| Property | Value | Source |
| CAS Number | 777-33-3 | [1] |
| Molecular Formula | C6H4F3NO4 | [1] |
| Molecular Weight | 211.10 g/mol | [1] |
| Appearance | Solid | |
| Melting Point | 131-132 °C | |
| Optical Activity | [α]20/D −28.0°, c = 1 in THF |
Synthesis of N-trifluoroacetyl-L-aspartic acid anhydride
The synthesis of N-trifluoroacetyl-L-aspartic acid anhydride is typically achieved through the reaction of L-aspartic acid with trifluoroacetic anhydride.[3] This reaction serves a dual purpose: the trifluoroacetylation of the amino group and the dehydration of the two carboxylic acid groups to form the cyclic anhydride.
The causality behind the experimental choices is critical for a successful synthesis. The reaction is initiated at a low temperature (-10°C) to control the exothermic reaction between the highly reactive trifluoroacetic anhydride and the amino and carboxyl groups of aspartic acid.[3] Maintaining this low temperature during the dropwise addition of trifluoroacetic anhydride prevents unwanted side reactions and potential degradation of the starting material. Allowing the reaction to slowly warm to room temperature and then refluxing ensures the completion of both the N-trifluoroacetylation and the cyclization to the anhydride.[3]
A potential challenge in the synthesis of N-protected aspartic anhydrides is racemization.[4] However, the use of trifluoroacetic anhydride under the described conditions generally preserves the stereochemical integrity of the L-aspartic acid.
Caption: Workflow for the synthesis of N-trifluoroacetyl-L-aspartic acid anhydride.
Experimental Protocol: Synthesis
-
Preparation : Cool 0.49 moles of L-aspartic acid in a suitable reaction vessel to -10°C using an appropriate cooling bath.[3]
-
Reaction : While maintaining the temperature at -10°C, add 1.23 moles of trifluoroacetic anhydride dropwise with constant stirring.[3]
-
Reflux : After the addition is complete, allow the reaction mixture to gradually warm to room temperature. Then, bring the mixture to reflux and maintain for 2 hours.[3]
-
Isolation : Cool the reaction mixture and add hexane to precipitate the product. Stir the resulting slurry.[3]
-
Purification : Filter the solid residue and dry it to obtain N-trifluoroacetyl-L-aspartic acid anhydride.[3]
Applications in Research and Drug Development
N-trifluoroacetyl-L-aspartic acid anhydride is a valuable tool for researchers due to its unique chemical properties. Its primary applications are in gas chromatography, peptide synthesis, and as a chiral resolving agent.
Gas Chromatography (GC)
Amino acids are polar and non-volatile, making their direct analysis by gas chromatography challenging. Derivatization is necessary to increase their volatility and improve their chromatographic behavior. N-trifluoroacetyl-L-aspartic acid anhydride is an effective derivatizing agent for this purpose. The trifluoroacetyl group reduces the polarity of the amino group, and the anhydride can react with other functional groups, leading to more volatile and stable derivatives suitable for GC analysis.[2]
This derivatization is particularly useful in chiral gas chromatography for the separation of enantiomers. By reacting with a racemic mixture, it forms diastereomers that can be separated on a chiral GC column. This technique is crucial in drug development and quality control, where the enantiomeric purity of a compound can significantly impact its pharmacological activity.
Peptide Synthesis
In peptide synthesis, N-trifluoroacetyl-L-aspartic acid anhydride can be used as a protected amino acid building block. The trifluoroacetyl group serves as a protecting group for the N-terminus of the aspartic acid, preventing it from participating in unwanted side reactions during peptide coupling.[5]
However, the use of N-protected aspartic acid derivatives in peptide synthesis requires careful consideration of potential side reactions. One major concern is the formation of aspartimide, a cyclic imide that can lead to chain termination or the formation of undesired byproducts.[6] Additionally, trifluoroacetylation of the growing peptide chain can occur under certain conditions.[7] Researchers must optimize coupling conditions and deprotection strategies to minimize these side reactions.
Chiral Resolution
The enantiomeric purity of N-trifluoroacetyl-L-aspartic acid anhydride makes it a useful chiral resolving agent. It can react with a racemic mixture of compounds containing a suitable functional group (e.g., an amine or alcohol) to form a mixture of diastereomers.[8] These diastereomers have different physical properties and can often be separated by conventional techniques such as chromatography or crystallization.[8] Once separated, the chiral auxiliary can be cleaved to yield the individual enantiomers of the original compound.
Detailed Experimental Protocol: Derivatization for GC Analysis
The following protocol details the derivatization of the amino acid proline for chiral GC analysis, a common application that demonstrates the utility of reagents like trifluoroacetic anhydride, a precursor to N-trifluoroacetyl-L-aspartic acid anhydride.
Caption: Workflow for the derivatization of proline for chiral GC analysis.
-
Methylation : To 1 mg of the D/L-proline sample, add 1 mL of 3 N methanolic HCl. Cap the vial and heat at 100°C for 30 minutes. After heating, remove the cap and allow the mixture to cool and dry completely.
-
Acetylation : Dissolve the dried residue from the previous step in 1 mL of methylene chloride. Add 100 µL of trifluoroacetic anhydride. Cap the vial and heat at 60°C for 10 minutes.
-
Analysis : The resulting solution containing the derivatized proline enantiomers is now ready for injection into the gas chromatograph equipped with a chiral column for separation and quantification.
Conclusion
N-trifluoroacetyl-L-aspartic acid anhydride is a highly versatile and valuable reagent for researchers in chemistry and drug development. Its unique structural features, combining a chiral backbone with a reactive anhydride and a volatility-enhancing trifluoroacetyl group, enable a wide range of applications. From the synthesis of complex peptides to the sensitive analysis of chiral molecules by gas chromatography, a thorough understanding of its properties and reaction mechanisms is essential for its effective use. The protocols and insights provided in this guide aim to equip scientists with the knowledge to confidently and successfully employ this powerful chemical tool in their research endeavors.
References
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Synthesis of N-Trifluoroacetylaspartic anhydride. PrepChem.com. [Link]
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On the racemisation of aspartic anhydride during its preparation. ResearchGate. [Link]
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Mechanisms and prevention of trifluoroacetylation in solid-phase peptide synthesis. PMC. [Link]
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New Applications of Gas Chromatography and Gas Chromatography-Mass Spectrometry for Novel Sample Matrices in the Forensic Sciences: A Literature Review. MDPI. [Link]
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Chiral Separation of Aspartic Acid by Thin-Layer Chromatography. ResearchGate. [Link]
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TRIFLUOROACETIC ANHYDRIDE. Ataman Kimya. [Link]
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Prevention of aspartimide formation during peptide synthesis using cyanosulfurylides as carboxylic acid-protecting groups. ETH Library. [Link]
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Carbohydrate Trifluoroacetates. Taylor & Francis eBooks. [Link]
- Process for the preparation of the anhydride of N-formyl-L-aspartic acid.
-
Use of Trifluoro-Acetate Derivatives for GC-MS and GC-MS/MS Quantification of Trace Amounts of Stera-3β,5α,6β-Triols (Tracers of Δ5-Sterol Autoxidation) in Environmental Samples. PMC. [Link]
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Enantiomeric Resolution and Absolute Configuration of a Chiral δ-Lactam, Useful Intermediate for the Synthesis of Bioactive Compounds. MDPI. [Link]
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Synthesis of acid anhydrides. YouTube. [Link]
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Studies in Solid Phase Peptide Synthesis: A Personal Perspective. OSTI.gov. [Link]
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Peptides are amides formed by condensation of amino group of one α-amino acid with the carboxyl group of the other amino acid with the elimination of a molecule of water. For example. Toppr. [Link]
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N-Z- L -aspartic anhydride 95 4515-23-5. MilliporeSigma. [Link]
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Recent Advances in Separation and Analysis of Chiral Compounds. ACS Publications. [Link]
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Aspartic acid. NIST WebBook. [Link]
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